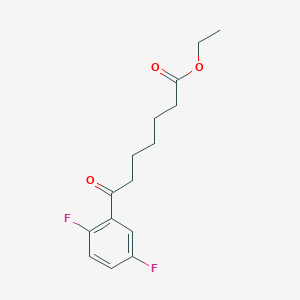

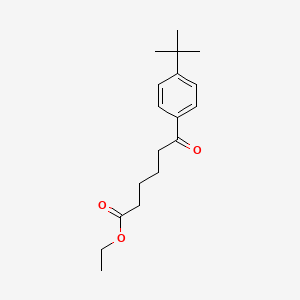

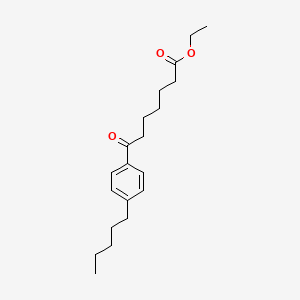

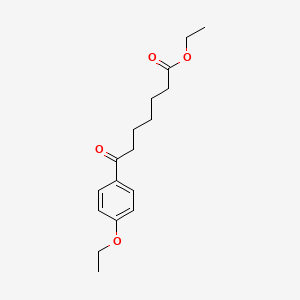

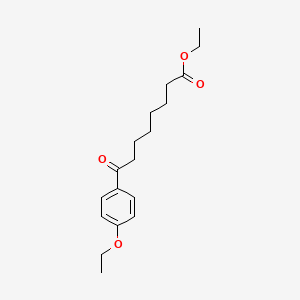

![molecular formula C18H27NO3 B1326022 Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951885-92-0](/img/structure/B1326022.png)

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a chemical compound with the linear formula C18H27NO3 . It has a molecular weight of 305.42 . The compound is available from various suppliers, including Rieke Metals and Sigma-Aldrich .

Molecular Structure Analysis

The InChI code for Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is 1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.42 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Improved Synthesis Techniques : Ethyl 2-(dimethylamino)methylene-3-oxobutanoate reacts with diethyl oxalate in the presence of sodium hydride in THF, leading to the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a compound used to obtain various derivatives with potential applications in chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

- Photocyclization and Remote Hydrogen Transfer : Ethyl 2-(dimethylamino)ethyl esters undergo photoreactions, including photocyclization via remote hydrogen migration, leading to the formation of azalactones, which is an essential process in organic chemistry (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

- [3+2] Cycloaddition Reactions : Ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate's reaction with acrylonitrile leads to the formation of unique [3+2] cycloadducts, highlighting its reactivity and potential for creating complex molecular structures (Bourhis & Vercauteren, 1994).

Biological and Pharmacological Studies

- Antitumor Agents : Derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, which are structurally related to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate, have been synthesized and evaluated for antitumor activity, showing potential in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

- Inhibition of c-Jun N-terminal Kinases : Compounds similar to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate have been synthesized and characterized for their inhibitory effect on c-Jun N-terminal kinases, a key target in cancer therapy (Abad et al., 2020).

Material Science and Catalysis

- Polymerization and Material Applications : Ethyl 2-(dimethylamino)ethyl methacrylate, structurally related to the compound , has been polymerized to produce water-soluble polymers with potential applications in material science and emulsification (Liu, Yu, & Ni, 2004).

- Transition-Metal Complex Catalysis : The reaction of related complexes with esters of chloroformic acid leads to stereoselective substitution, useful in organometallic catalysis for asymmetric synthesis (Englert et al., 1999).

Propiedades

IUPAC Name |

ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHAKQCSCUBPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.